2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid belongs to a class of compounds known as benzoxazepinones. These compounds are characterized by a fused ring system comprising a benzene ring and an oxazepine ring. The specific compound serves as a key structural motif in various pharmaceutical agents and research chemicals. Its derivatives have shown potential in several therapeutic areas. For instance, they have been investigated for their activity as gamma-secretase inhibitors for treating Alzheimer's disease []. Additionally, they have been explored as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly for PPARα, which plays a role in lipid metabolism [, ].
One method involves a multi-step process starting from readily available chiral enantiopure 1,2-amino alcohols and salicylaldehydes []. This route involves the formation of cyclic imines, followed by a highly diastereoselective Ugi–Joullié reaction. This reaction allows for the introduction of up to four diversity inputs, leading to the formation of trans tetrahydrobenzo[f][1,4]oxazepines. The desired cis isomer can be obtained through a base-catalyzed epimerization under thermodynamic control. Finally, the carboxylic acid moiety can be introduced through appropriate synthetic manipulations.
Another approach involves a scalable synthesis of the 7-bromobenzoxazepine core, followed by a telescoped synthesis to incorporate the desired substituents []. This process involves preparing 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid and tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate as key intermediates. These intermediates are then coupled and further elaborated to produce the target 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid derivative.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid features a fused ring system consisting of a benzene ring and a seven-membered oxazepine ring. The oxazepine ring contains an oxygen atom and a nitrogen atom, with the carboxylic acid group attached to the benzene ring. The relative configuration of substituents on the oxazepine ring can significantly influence the biological activity of the molecule. For instance, the trans configuration at the junction of the benzene and oxazepine rings is often preferred for optimal activity in certain applications, such as gamma-secretase inhibition [].
One significant chemical reaction involving 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is its use in amide bond formation. This reaction is crucial for linking the benzoxazepine core to other molecular fragments during the synthesis of more complex molecules, such as kinase inhibitors []. This amide bond formation typically employs standard peptide coupling conditions using coupling reagents like HATU or EDC.HCl.
For example, as gamma-secretase inhibitors, these compounds bind to the active site of the gamma-secretase enzyme complex, preventing the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease [].
In the case of PPAR agonists, these compounds bind to and activate PPARs, particularly PPARα, leading to the modulation of gene expression involved in lipid metabolism [, ]. The specific conformational changes induced by the binding of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid derivatives to PPARs dictate their agonistic activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2